molecular formula C9H12N2O7P2 B105804 Minodronic acid CAS No. 180064-38-4

Minodronic acid

Cat. No. B105804
M. Wt: 322.15 g/mol
InChI Key: VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minodronic acid is a third-generation bisphosphonate, a class of drugs known for their ability to inhibit bone resorption. It is particularly noted for its high potency in this regard, being significantly more effective than earlier bisphosphonates such as etidronic acid and alendronate . Minodronic acid has been developed and approved for the treatment of osteoporosis in Japan, and it has been shown to be effective in increasing bone mineral density (BMD) and preventing fractures in postmenopausal women with primary osteoporosis . The drug is available in both daily and monthly formulations, with the monthly formulation showing noninferiority to the daily one in terms of efficacy and side effects .

Synthesis Analysis

The practical and scalable synthesis of minodronic acid has been developed from 2-aminopyridines. The synthesis avoids the need for column chromatography in all steps, which is advantageous for large-scale production. Key steps in the synthesis include reductive hydrodechlorination and Suzuki coupling reactions of 2-chloroimidazole[1,2-a]pyridines . This streamlined process is crucial for the efficient production of minodronic acid for clinical use.

Molecular Structure Analysis

While the specific molecular structure analysis of minodronic acid is not detailed in the provided papers, its classification as a nitrogen-containing bisphosphonate is indicative of its structure. Bisphosphonates typically have two phosphonate groups attached to a carbon atom, which is also linked to a hydroxyl group and a side chain that contains nitrogen in the case of nitrogen-containing bisphosphonates like minodronic acid. This structure is key to its mechanism of action, as it allows the molecule to bind strongly to hydroxyapatite in bone, inhibiting the action of osteoclasts and thus bone resorption .

Chemical Reactions Analysis

Minodronic acid has been shown to inhibit the function of purinergic P2X(2/3) receptors, which play a role in nociceptive transmission. This inhibition is higher than that of suramin, a known P2X receptor antagonist, in receptor-expressing cells. This unique activity suggests that minodronic acid may have additional benefits in treating diseases with accelerated bone turnover that are also associated with bone pain, such as bone metastases .

Physical and Chemical Properties Analysis

Minodronic acid's physical and chemical properties allow it to be effective in various therapeutic contexts. It has been shown to prevent the decrease in BMD and bone strength, improve bone microarchitecture, and inhibit bone turnover in ovariectomized cynomolgus monkeys and rats, which are models for postmenopausal osteoporosis . The drug's ability to bind to bone and its distribution at bone resorption sites have been confirmed, with its concentration at these sites being sufficient to antagonize P2X2/3 receptors, contributing to its analgesic effects .

Relevant Case Studies

Several studies have demonstrated the efficacy of minodronic acid in animal models. In ovariectomized cynomolgus monkeys, minodronic acid treatment for 9 months increased vertebral mechanical strength primarily by increasing BMD and bone mineral content (BMC) . Another study in ovariectomized monkeys showed that minodronic acid prevented reductions in bone strength and improved trabecular architecture . In ovariectomized rats with established osteopenia, minodronic acid treatment suppressed increased bone turnover and prevented reductions in bone mass and strength . Additionally, intermittent treatment with minodronic acid was found to be as effective as daily treatment in preventing reductions in bone mass and strength in ovariectomized rats .

Minodronic acid has also been investigated for its potential in cancer therapy. It has been shown to prevent the growth of bladder cancer in vitro and in vivo, suggesting its potential as an anticancer agent . Similarly, it has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth, indicating its potential use in combination therapies for cancer .

Scientific Research Applications

Pharmacokinetics and Tolerability

Minodronic acid, a third-generation bisphosphonate, has been evaluated for its pharmacokinetic profiles and tolerability in healthy subjects. Studies indicate that minodronic acid demonstrates linear pharmacokinetics over a range of doses and does not accumulate after repeated administration. Food, especially high-fat food, significantly reduces its bioavailability. Moreover, the drug exposure increases with age, and it has been found to be well tolerated in clinical trials (Zhou et al., 2015).

Osteoporosis Treatment in Animal Models

Minodronic acid has been extensively studied in animal models, particularly in the context of osteoporosis treatment. In ovariectomized cynomolgus monkeys, it has been shown to prevent decreases in bone mineral density (BMD) and bone strength and improve bone microarchitecture (Mori et al., 2008). Similar effects have been observed in ovariectomized rats, where minodronic acid treatment suppresses increased bone turnover and prevents reduction in bone mass and strength (Tanaka et al., 2008).

Analgesic Effects and Mechanism of Action

Research has also explored the analgesic effects of minodronic acid, particularly its antagonism of purinergic P2X2/3 receptors involved in pain. Studies have found that minodronic acid can induce morphological changes in osteoclasts at bone resorption sites and reach levels sufficient for antagonizing P2X2/3 receptors, potentially contributing to its analgesic effects (Tanaka et al., 2017). Additionally, minodronic acid has been reported to exert an analgesic effect in various pain models in mice (Kakimoto et al., 2008).

Treatment of Osteoporosis

Minodronic acid hydrate has been the first bisphosphonate developed and approved for osteoporosis treatment in Japan. It is significantly more effective than etidronic acid and alendronic acid in inhibiting bone resorption. Clinical trials have shown its efficacy in increasing lumbar-spine and hip-joint bone density and in reducing the incidence rate of new vertebral and nonvertebral fractures, thus confirming its effectiveness in fracture prevention (Tanishima & Morio, 2013).

Cancer Therapeutic Potential

Minodronic acid has also shown promise in cancer therapy. It has been found to augment the interferon α/β-mediated inhibition of renal cell cancer cell growth both in vitro and in vivo (Yuasa et al., 2005). Another study demonstrated its efficacy in preventing the growth of bladder cancer in vitro and in vivo (Sato et al., 2006).

Safety And Hazards

Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of Minodronic acid in relation to food intake to enhance the effectiveness of the treatment .

properties

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048779
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minodronic acid

CAS RN

180064-38-4, 155648-60-5
Record name Minodronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180064-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minodronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 180064-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Imidazo[1,2-a]pyridin-3-yl acetic acid (46 gm), phosphorous acid (75 gm) and 1,4-Dioxane (900 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (130 gm) was then added to reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (450 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and acetone (1400 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and dried under vacuum to give 44 gm of product.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minodronic acid
Reactant of Route 2
Minodronic acid
Reactant of Route 3
Minodronic acid
Reactant of Route 4
Minodronic acid
Reactant of Route 5
Reactant of Route 5
Minodronic acid
Reactant of Route 6
Minodronic acid

Citations

For This Compound
905
Citations
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2002 - access.portico.org
Osteoporosis is the most common type of metabolic bone disease affecting an estimated 200 million women worldwide. The disorder is characterized by low bone mass and structural …
Number of citations: 48 access.portico.org
S Tanishima, Y Morio - Clinical Interventions in Aging, 2013 - Taylor & Francis
… We searched for previous clinical reports on minodronic acid hydrate using Medline and Embase. The search keywords included minodronic acid hydrate, osteoporosis, trauma, older …
Number of citations: 30 www.tandfonline.com
H Mori, M Tanaka, R Kayasuga, T Masuda, Y Ochi… - Bone, 2008 - Elsevier
… Minodronic acid prevented these reductions in bone strength at 0.15 mg/kg. There was … by minodronic acid. In micro-CT analysis of the lumbar vertebral bodies, minodronic acid …
Number of citations: 63 www.sciencedirect.com
S Kakimoto, Y Nagakura, S Tamura, T Watabiki… - European journal of …, 2008 - Elsevier
… Minodronic acid (YM529) is a newly developed third-generation … minodronic acid on the P2X 2/3 receptor function was investigated. The antinociceptive effect of minodronic acid was …
Number of citations: 41 www.sciencedirect.com
I Yamane, H Hagino, T Okano… - … : Official Journal of …, 2003 - Wiley Online Library
… of minodronic acid by dissolving minodronic acid with a 0.01N sodium hydroxide solution and distilled water and diluting it with 2% (weight/volume) methylcellulose. Minodronic acid …
Number of citations: 37 onlinelibrary.wiley.com
Y Yamagami, T Mashiba, K Iwata, M Tanaka, K Nozaki… - Bone, 2013 - Elsevier
… Minodronic acid suppressed bone remodeling of cancellous and … of minodronic acid suppressed bone remodeling more strongly than alendronate. The lower dose of minodronic acid …
Number of citations: 41 www.sciencedirect.com
M Ito, T Sone, M Fukunaga - Journal of bone and mineral metabolism, 2010 - Springer
… A clinical study showed that administration of minodronic acid … This trial also provided the first evidence that minodronic acid … In the present study, we report the effects of minodronic acid …
Number of citations: 36 link.springer.com
A Taguchi, Y Uemura, T Imai, S Tanaka, H Ohta… - Journal of Bone and …, 2019 - Springer
… A total of 3229 subjects (1612 subjects in the minodronic acid … patient-years in the minodronic acid group and 3.38 per 1000 … incidence of ONJ after minodronic acid treatment would be …
Number of citations: 14 link.springer.com
K Sato, T Yuasa, M Nogawa, S Kimura… - British journal of …, 2006 - nature.com
Minodronic acid (YM529) is a third-generation bisphosphonate (BP) that has been shown to directly and indirectly prevent proliferation, induce apoptosis, and inhibit metastasis of …
Number of citations: 42 www.nature.com
K Nakamura, T Tanaka, K Saito, S Yokohama… - International journal of …, 2001 - Elsevier
… pH of potential minodronic acid formulations were evaluated … The stability of minodronic acid in these solutions increased … the most promising stabilizer for minodronic acid, the pH-…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.